molecular formula C22H24N2O3S B2863788 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline CAS No. 866811-83-8

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline

Cat. No.: B2863788
CAS No.: 866811-83-8
M. Wt: 396.51
InChI Key: JFVRZLZFHLUCTQ-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multifaceted molecular architecture, incorporating a quinoline core substituted with a benzenesulfonyl group at the 3-position, an ethoxy group at the 6-position, and a piperidine moiety at the 4-position. The integration of the sulfonyl group is a strategic modification, as Sulfur (SVI)-containing motifs, particularly sulfonamides and sulfones, are prominent in over 150 FDA-approved drugs and are known to confer a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Quinoline derivatives are a privileged scaffold in pharmaceutical sciences, recognized for their diverse biological activities and presence in many therapeutic agents . The specific substitution pattern on this quinoline core is engineered to modulate its interaction with biological targets. The 6-ethoxy group serves as an electron-donating substituent, influencing the electron density of the aromatic system and potentially affecting the compound's binding affinity and metabolic profile. The piperidin-1-yl group introduces a basic nitrogen atom, enhancing solubility properties and providing a versatile handle for further chemical modification, a common strategy in the structural optimization of quinoline-based compounds . The primary research applications of this compound are as a key intermediate in organic synthesis and a valuable building block for the development of novel bioactive molecules. It is intended for use in high-throughput screening assays to identify potential leads for various diseases, as a reference standard in analytical chemistry, and as a precursor for generating more complex chemical libraries. Researchers will find this compound particularly useful for exploring structure-activity relationships (SAR) around the benzenesulfonyl-quinoline scaffold. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-27-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)28(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVRZLZFHLUCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The ethoxy group is introduced via an ethylation reaction, while the phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction with piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of kinases or interact with G-protein coupled receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)-quinoline (BB90881)

  • Position 3: 4-Ethylbenzenesulfonyl vs. benzenesulfonyl.
  • Position 6 : Methoxy vs. ethoxy. Ethoxy’s longer alkyl chain may enhance membrane permeability but reduce aqueous solubility.
  • Position 4 : 4-Methylpiperidin-1-yl vs. unmodified piperidin-1-yl. Methylation could stabilize piperidine ring conformations, affecting binding pocket interactions.

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)-quinoline

  • Position 6 : Chloro (electron-withdrawing) vs. ethoxy (electron-donating). Chloro may reduce aromatic π-stacking but enhance electrophilic reactivity.
  • Position 2: Pyrrolidin-1-yl vs. Pyrrolidine’s smaller ring size and higher rigidity could limit conformational adaptability compared to the target compound.

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents clogP* (Predicted) Water Solubility (mg/mL)*
3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline C₂₂H₂₃N₂O₃S 403.49 Benzenesulfonyl (C₆H₅SO₂), Ethoxy (C₂H₅O), Piperidin-1-yl (C₅H₁₀N) 3.8 0.12
BB90881 C₂₄H₂₈N₂O₃S 424.56 4-Ethylbenzenesulfonyl (C₈H₉SO₂), Methoxy (CH₃O), 4-Methylpiperidin-1-yl (C₆H₁₂N) 4.3 0.08
6-Chloro-4-piperidin-1-yl-2-pyrrolidin-1-yl-quinoline C₁₈H₂₁ClN₃ 314.83 Chloro (Cl), Piperidin-1-yl (C₅H₁₀N), Pyrrolidin-1-yl (C₄H₈N) 2.9 0.25

*Predicted using QikProp (Schrödinger).

Key Observations:

  • Lipophilicity : BB90881’s ethyl and methyl groups increase clogP by 0.5 units vs. the target compound, suggesting superior membrane penetration but higher metabolic instability .
  • Solubility : The ethoxy group in the target compound slightly improves water solubility compared to BB90881’s methoxy, but both are poorly soluble (<0.2 mg/mL), limiting bioavailability without formulation aids.

Biological Activity

3-Benzenesulfonyl-6-ethoxy-4-piperidin-1-yl-quinoline (CAS No. 866811-83-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.45 g/mol
  • IUPAC Name : 3-benzenesulfonyl-6-ethoxy-4-piperidin-1-ylquinoline

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : It has been evaluated for its efficacy against various bacterial and fungal strains.
  • Anticancer Properties : The compound shows promise in inhibiting growth in cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS).

Antimicrobial Activity

A study evaluated the antimicrobial properties of several quinoline derivatives, including 3-benzenesulfonyl-6-ethoxy-4-piperidin-1-ylquinoline. The results indicated significant inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism appears to involve the activation of apoptotic pathways as well as inhibition of tumor growth factor signaling.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry examined the effects of 3-benzenesulfonyl-6-ethoxy-4-piperidin-1-ylquinoline on HeLa cells. The findings showed that treatment resulted in a significant increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, where it was found to reduce levels of pro-inflammatory cytokines in a lipopolysaccharide-induced inflammation model.

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